Trixylenyl phosphate exhibits significant biological activity, particularly as a neurotoxin. Short-term exposure can lead to organophosphate-induced delayed neuropathy, and it is also recognized as a reproductive toxin. The compound's toxicity profile raises concerns regarding its environmental impact and potential health risks associated with exposure .
The synthesis of trixylenyl phosphate typically involves the following steps:
The detailed reaction conditions include heating the mixture gradually and maintaining specific temperatures to achieve optimal yields.
Trixylenyl phosphate is unique due to its specific mixture of xylenol isomers and its historical applications as both a flame retardant and hydraulic fluid, which are not shared by all similar compounds .
Studies on trixylenyl phosphate interactions reveal that it can significantly affect biological systems due to its neurotoxic properties. It has been linked to adverse effects on neurological function and reproductive health in laboratory settings. Additionally, its persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts .
Several compounds share structural similarities with trixylenyl phosphate, including:
Compound | Chemical Formula |
Physical Description Toxic by ingestion and skin absorption when pure. Produces phosphorus oxide gases during combustion. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates soil to contaminate groundwater and nearby waterways.
Color/Form Glassy
XLogP3 7.2
Hydrogen Bond Acceptor Count 4
Exact Mass 410.16469634 g/mol
Monoisotopic Mass 410.16469634 g/mol
Boiling Point 469 to 509 °F at 10 mm Hg (NTP, 1992)
Flash Point 450 °F (NTP, 1992)
Heavy Atom Count 29
Density 1.130 to 1.155 (USCG, 1999)
1.142 at 38 °C/4 °C Inflammable; pour point= -60 °C; density: 1.14 kg/l /Trixylyl phosphate/ Melting Point
-4 °F (USCG, 1999)
UNII
7M08K25Q1J
5TL8H5QK8V Impurities
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/
Wikipedia
Tris(2,4-xylenyl)phosphate
Methods of Manufacturing
Xylenol, mixed + phosphorus oxychloride (dehydrochlorination) /Trixylyl phosphate/
General Manufacturing Information
Phenol, 2,4-dimethyl-, 1,1',1''-phosphate: INACTIVE
THE SEPARATION OF PHENOLS, CRESOLS, AND XYLENOLS IS STUDIED USING TRI(2,4-XYLENYL)PHOSPHATE AS LIQ PHASES COATED ON STAINLESS STEEL OPEN TUBULAR COLUMNS AT TEMP BETWEEN 100 AND 130 °C. TRI (2,4-XYLENYL) PHOSPHATE IS EFFECTIVE AS SYNERGIST OF MALATHION AGAINST RESISTANT HOUSEFLIES AND MOSQUITOES. Analytic Laboratory Methods
Determination of phosphate esters in environmental samples or technical products is best accomplished using gas chromatography (GLC) with phosphorus-specific detectors. However, the related isomers in such products as TCP and TXP are difficult to separate even with capillary columns. Thus, for determination of specific components such as TOCP, analysis of phenolic moieties by GLC following alkaline hydrolysis of the phosphate esters is a useful technique. /Phosphate esters/
Dates
Last modified: 08-20-2023
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